Predicted LogP and PSA Differentiation of the 3,4-Dimethoxybenzyl Aminomethyl Benzoate Scaffold vs. the 2,4-Dimethoxybenzoyl Amino Benzoate Isomer
Computationally predicted lipophilicity (logP) and topological polar surface area (TPSA) differentiate the 3,4-dimethoxybenzyl-aminomethyl scaffold from a closely related 2,4-dimethoxybenzoyl-amino isomer. The target compound (C18H21NO4, MW 315.4) versus methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate (C17H17NO5, MW 315.32) reveals distinct hydrogen bonding profiles: the target compound's aminomethyl linker introduces a secondary amine (1 HBD) that is absent in the benzoyl-amino analog, potentially altering membrane permeability and target hydrogen bonding . Direct experimental logP or PSA measurements are not available for the specific CAS number, and the following data represent computational predictions requiring experimental validation.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP: approximately 3.2–3.9 (estimated from structural analogs on mcule.com P-489180354, which lists logP 3.9074 and PSA 51.56 for a closely related scaffold) |
| Comparator Or Baseline | Methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate: LogP 3.12 (Hit2Lead experimental database) |
| Quantified Difference | ΔLogP approximately +0.1 to +0.8 (target compound slightly more lipophilic) |
| Conditions | Computational prediction; comparator LogP from Hit2Lead experimental database |
Why This Matters
The higher predicted lipophilicity and presence of a hydrogen bond donor (secondary amine) in the target compound suggest it may exhibit different membrane permeability and pharmacokinetic behavior compared to the benzoyl-amino isomer, making it potentially more suitable for CNS-targeted applications where moderate lipophilicity and HBD capacity are desired.
